molecular formula C8H5BrN2O2 B1378505 6-Bromo-benzooxazole-2-carboxylic acid amide CAS No. 954239-70-4

6-Bromo-benzooxazole-2-carboxylic acid amide

Cat. No.: B1378505
CAS No.: 954239-70-4
M. Wt: 241.04 g/mol
InChI Key: CEPSYFXCUFTLTE-UHFFFAOYSA-N
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Description

6-Bromo-benzooxazole-2-carboxylic acid amide is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzooxazole, featuring a bromine atom at the 6th position and a carboxylic acid amide group at the 2nd position

Scientific Research Applications

6-Bromo-benzooxazole-2-carboxylic acid amide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide typically involves the following steps:

    Bromination: The starting material, benzooxazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Carboxylation: The brominated benzooxazole is then subjected to carboxylation to introduce the carboxylic acid group at the 2nd position. This can be achieved using carbon dioxide under high pressure and temperature.

    Amidation: The final step involves converting the carboxylic acid to the corresponding amide. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-benzooxazole-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzooxazole derivatives can be obtained.

    Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of 6-Bromo-benzooxazole-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 6-Bromo-benzooxazole-2-carboxylic acid amide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-benzooxazole-2-carboxylic acid amide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The combination of the benzooxazole core and the carboxylic acid amide group makes it a versatile scaffold for various applications in research and industry .

Properties

IUPAC Name

6-bromo-1,3-benzoxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPSYFXCUFTLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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